

Technical Support Center: ADVM-022

(Ixoferogene Soroparvovec) Preclinical Safety

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Compound of Interest

Compound Name: AO-022

Cat. No.: B15601701

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This technical support guide provides researchers, scientists, and drug development professionals with information on the dose-limiting toxicities of ADVM-022 (ixoferogene soroparvovec) observed in preclinical models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What were the key preclinical models used to assess the safety of ADVM-022?

The primary preclinical model for evaluating the ocular safety of ADVM-022 was the non-human primate (NHP).^{[1][2]} NHPs are a crucial model for ophthalmology studies due to the anatomical and physiological similarities of their eyes to human eyes.

Q2: What were the general findings regarding the safety and tolerability of ADVM-022 in these preclinical NHP studies?

In long-term studies in NHPs, a single intravitreal (IVT) injection of ADVM-022 was generally found to be safe and well-tolerated.^[3] These studies reported sustained expression of afibercept for up to 30 months without detectable adverse effects on the normal structure or function of the retina.^[1] The observed inflammation was typically mild and transient.^[4]

Q3: Were there any dose-limiting toxicities identified in the preclinical NHP studies?

The preclinical studies in NHPs did not identify dose-limiting toxicities at the tested dose levels. [3][5][6] For instance, a dose of 2×10^{12} vector genomes (vg)/eye was well-tolerated for up to 30 months.[3] The main observations were related to mild, self-resolving inflammation in the eye.[4]

Q4: What specific ocular inflammatory responses were noted in the NHP models?

Following intravitreal administration of ADVM-022 in NHPs, mild to moderate ocular effects were observed. These included:

- Aqueous cell infiltrates
- Vitreous cell infiltrates
- Keratic precipitates
- Lens capsule deposits[4]

The aqueous cell response typically peaked at one month post-injection and resolved by three months without requiring anti-inflammatory treatment.[4]

Q5: How does the preclinical safety profile of ADVM-022 in NHPs compare to the findings in clinical trials?

While the preclinical NHP studies showed a favorable safety profile, a dose-limiting toxicity (DLT) was observed in the INFINITY clinical trial for patients with diabetic macular edema (DME) at a high dose (6×10^{11} vg/eye). This DLT was not seen in the preclinical models or in the OPTIC clinical trial for patients with wet age-related macular degeneration (wet AMD).[6] It is hypothesized that underlying conditions in patients with DME, such as severe vascular disease, may contribute to a different safety profile at higher doses.

Troubleshooting and Experimental Guidance

My experiment is showing significant ocular inflammation after ADVM-022 administration in NHPs. What could be the cause?

Based on preclinical reports, mild and transient inflammation is an expected finding.[4][5] However, if you are observing severe or persistent inflammation, consider the following:

- **Vector Purity:** Ensure the vector preparation is of high purity and free from contaminants that could trigger a more robust inflammatory response.
- **Injection Procedure:** Improper intravitreal injection technique can cause unnecessary trauma and inflammation. Review your injection protocol to minimize tissue damage.
- **Animal Health Status:** Pre-existing subclinical conditions in the animals could exacerbate the inflammatory response. Ensure all animals are healthy before dosing.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical safety studies of ADVM-022 in non-human primates.

Table 1: Summary of Preclinical Safety Studies in Non-Human Primates

Study Duration	Animal Model	Dose Administered (vg/eye)	Key Safety Findings	Reference
30 months	Non-human primate	2 x 10 ¹²	Safe and well-tolerated; no detectable adverse effects on retinal structure or function.	[3]
16 months	Non-human primate	~2 x 10 ¹²	Well-tolerated with no serious adverse safety-related findings; observations limited to mild, self-resolving inflammation.	[4]
56 days	Non-human primate	2 x 10 ¹¹ , 6 x 10 ¹¹ , 2 x 10 ¹²	Good safety profile within the eye with negligible systemic exposure to aflibercept.	[1]

Table 2: Observed Ocular Findings in NHPs Treated with ADVM-022

Finding	Severity	Onset/Duration	Reference
Aqueous Cell Infiltrates	Mild to Moderate	Peaked at 1 month, resolved by 3 months	[4]
Vitreous Cell Infiltrates	Mild to Moderate	Transient	[4]
Keratic Precipitates	Mild to Moderate	Observed early (up to 6 months)	[4]
Lens Capsule Deposits	Mild to Moderate	Incidental	[4]

Experimental Protocols

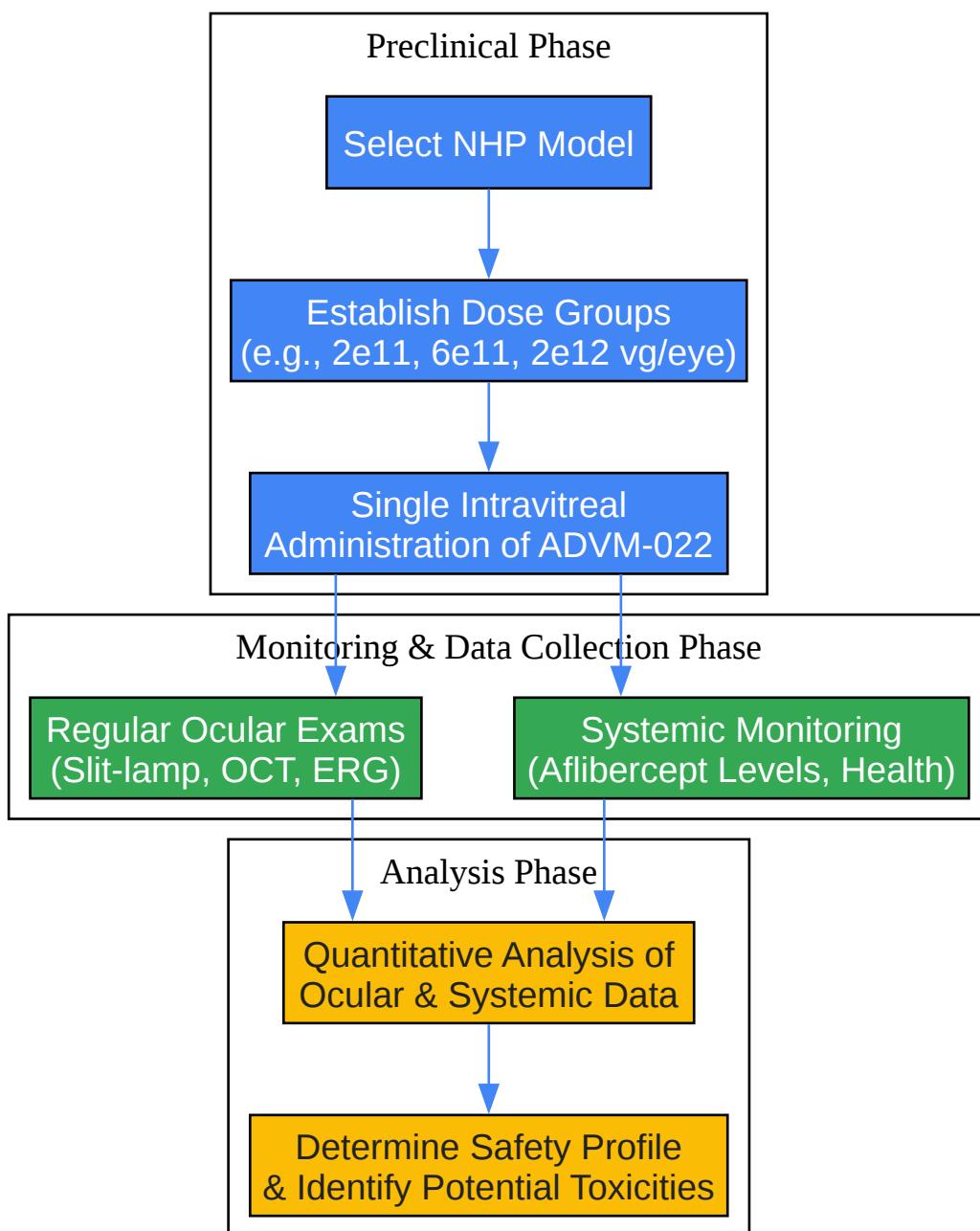
Protocol: Ocular Safety Assessment in Non-Human Primates

The following is a generalized protocol for assessing the ocular safety of intravitreally administered ADVM-022 in NHPs, based on published preclinical studies.

- Animal Model: Adult non-human primates.
- Vector Administration:
 - A single 50 μ L intravitreal injection of ADVM-022 is administered to each eye.[4]
 - A control group receives a vehicle injection (formulation buffer).[4]
- Ocular Examinations:
 - Slit-lamp biomicroscopy: Performed to assess anterior segment inflammation, including aqueous cells, flare, and keratic precipitates.[1]
 - Indirect ophthalmoscopy: Used to examine the posterior segment, including the vitreous, retina, and optic nerve.
 - Optical Coherence Tomography (OCT): To evaluate retinal morphology and thickness.[1][7]

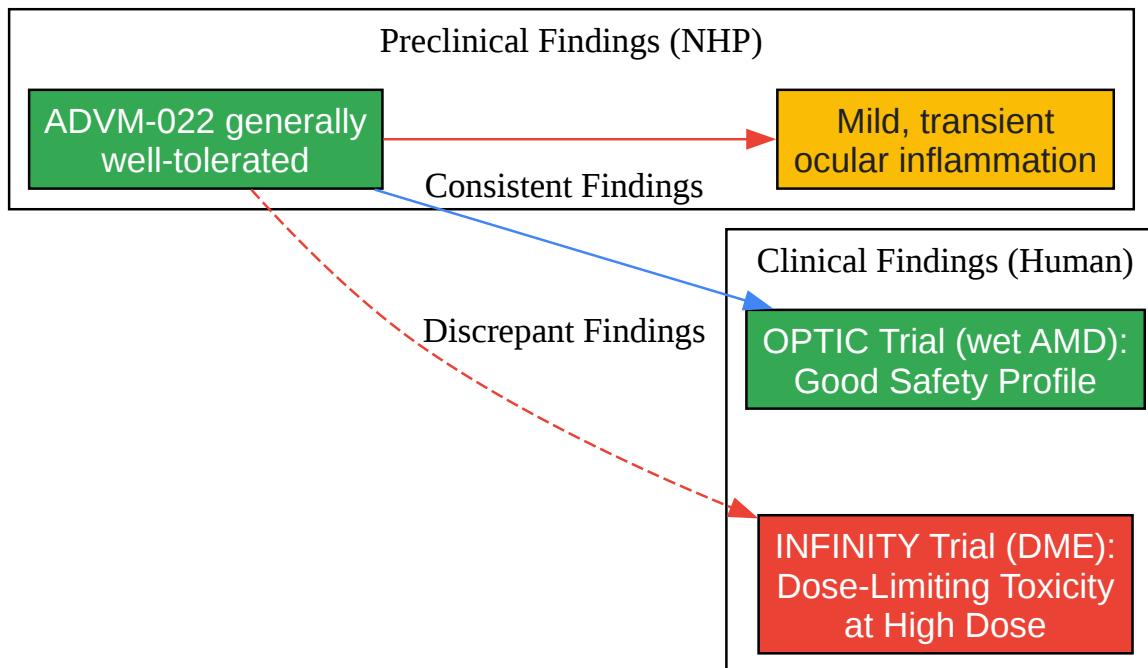
- Electroretinography (ERG): To assess retinal function.[[1](#)][[2](#)]
- Intraocular Pressure (IOP) Measurement: To monitor for changes in eye pressure.
- Systemic Safety Assessment:
 - Serum analysis: To measure systemic levels of aflibercept and assess for systemic exposure.[[1](#)]
 - General health monitoring: Regular observation for any systemic adverse events.
- Data Analysis:
 - Ocular inflammation is often scored using a standardized system (e.g., Hackett-McDonald irritation and inflammation scoring system).[[8](#)]
 - OCT and ERG data are quantitatively analyzed to detect any changes from baseline.

Visualizations



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Caption: Preclinical safety assessment workflow for ADVM-022 in NHPs.



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